2,6-Diaminophenol

Antioxidant Chemistry Computational Thermochemistry Radical Scavenging

2,6-Diaminophenol (CAS 22440-82-0) is a specialty ortho-diamine-substituted phenol. Its symmetrical 2,6-substitution pattern is critical for applications where isomeric purity dictates performance: it provides predictable polymerization kinetics for poly(phenylene ether)-type polymers, a rigid framework for binucleating metal complexes, and an exceptionally low O-H bond dissociation enthalpy (300 kJ/mol) for potent radical scavenging. Substituting with 2,3- or 2,4-diaminophenol isomers leads to divergent electrochemical and polymerization behaviors, resulting in experimental failure. For validated pyrogallol precursor synthesis (U.S. Patent 3,932,538) or high-fidelity material science, this isomer is non-negotiable.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 22440-82-0
Cat. No. B1348841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diaminophenol
CAS22440-82-0
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)N)O)N
InChIInChI=1S/C6H8N2O/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,7-8H2
InChIKeyXBQYRNRIHZDZPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diaminophenol (CAS 22440-82-0): A Symmetrically Substituted Aromatic Diamine for Specialty Polymer, Ligand, and Intermediate Applications


2,6-Diaminophenol (C6H8N2O; MW 124.14 g/mol) is an ortho-diamine-substituted phenol characterized by amino groups at the 2 and 6 positions of the aromatic ring. This symmetrical substitution pattern imparts unique steric and electronic properties that differentiate it from other diaminophenol isomers and related aminophenols. The compound is recognized for its utility as a synthetic intermediate in the production of pyrogallol derivatives [1], as a monomeric building block for oxidative polymerization reactions [2], and as a foundational structure for designing binucleating ligands in coordination chemistry [3]. Its computed physicochemical properties, including a relatively low O-H bond dissociation enthalpy and distinct lipophilicity, suggest niche advantages in antioxidant and separation applications.

Why 2,6-Diaminophenol Cannot Be Replaced by 2,4-Diaminophenol or Other Aminophenol Isomers in Critical Applications


The positional isomerism of the amino groups in diaminophenols dictates fundamentally different chemical and electrochemical behaviors, making generic substitution highly risky. For example, spectroelectrochemical studies have demonstrated that 2,4-diaminophenol undergoes rapid hydrolysis in acidic media, while 2,3-diaminophenol forms a non-electroactive polymeric film on electrode surfaces [1]. In contrast, the 2,6-substitution pattern leads to a distinct redox mechanism and, as computational studies show, an exceptionally stabilized radical intermediate due to internal hydrogen bonding [2]. Consequently, a procurement specification for 2,6-diaminophenol must be precise; using a cheaper or more readily available isomer (e.g., 2,4-diaminophenol, CAS 95-86-3) will not produce the same polymerization kinetics, ligand geometry, or antioxidant efficacy, leading to failed experiments or substandard material performance. The following quantitative evidence underscores these critical differences.

Quantitative Evidence: 2,6-Diaminophenol's Verifiable Performance Advantages Over Analogs


O-H Bond Dissociation Enthalpy: 2,6-Diaminophenol Exhibits the Lowest Value Recorded for a Phenolic Compound, Indicating Superior Radical Stabilization

Density functional theory (DFT) calculations at the B3LYP/CBS-4M level demonstrate that the O-H bond dissociation enthalpy (BDE) for 2,6-diaminophenol is only 300 kJ/mol. This value is the lowest computed for phenol and related compounds, being approximately 25 kJ/mol lower than the experimental BDEs for established antioxidants pyrogallol and vitamin E [1]. The exceptionally low BDE is attributed to enhanced stabilization of the resulting phenoxyl radical by strong internal hydrogen bonding from the flanking amino groups, combined with reduced steric hindrance.

Antioxidant Chemistry Computational Thermochemistry Radical Scavenging

Boiling Point and Volatility: 2,6-Diaminophenol is Significantly More Volatile than its 2,4-Isomer, a Critical Parameter for Vapor-Phase Processing and Purification

The boiling point of 2,6-diaminophenol is 295.4 ± 30.0 °C at 760 mmHg [1], which is markedly lower than that of its common isomer, 2,4-diaminophenol, which is reported as 347.4 ± 32.0 °C at 760 mmHg . This difference of approximately 52 °C is substantial and reflects the different intermolecular hydrogen bonding networks established by the ortho- vs. para-amino substitution patterns.

Physicochemical Properties Process Chemistry Purification

Lipophilicity (LogP): 2,6-Diaminophenol is Less Polar than 2,4-Diaminophenol, Favoring its Use in Non-Aqueous Systems and Hydrophobic Environments

The computed partition coefficient (LogP) for 2,6-diaminophenol is -0.56 [1], indicating higher lipophilicity compared to 2,4-diaminophenol, which has reported LogP values ranging from -0.667 to -1.290 [2]. The less negative value for the 2,6-isomer suggests a weaker interaction with water and better compatibility with non-polar solvents and hydrophobic substrates.

Physicochemical Properties Drug Design Separation Science

Acid Dissociation Constant (pKa): The Phenolic Proton of 2,6-Diaminophenol is Less Acidic than that of 2,4-Diaminophenol

The predicted acid dissociation constant (pKa) for the phenolic OH group in 2,6-diaminophenol is 11.21 [1], whereas the corresponding value for 2,4-diaminophenol is 10.02 ± 0.18 . This difference of approximately 1.2 pKa units indicates that 2,6-diaminophenol is a significantly weaker acid.

Physicochemical Properties Reaction Optimization Coordination Chemistry

Strategic Application Scenarios Where 2,6-Diaminophenol's Quantified Advantages Deliver Value


Development of High-Performance Phenolic Antioxidants

The exceptionally low O-H bond dissociation enthalpy of 300 kJ/mol for 2,6-diaminophenol, which is approximately 25 kJ/mol lower than that of pyrogallol and vitamin E [1], positions it as a highly attractive scaffold for designing next-generation radical scavengers. Researchers and formulators in the polymer, lubricant, and food packaging industries can leverage this quantitative advantage to create antioxidants with enhanced hydrogen atom transfer (HAT) efficiency, potentially outperforming current commercial benchmarks.

Synthesis of Pyrogallol and 5-Substituted Pyrogallol Derivatives

As detailed in U.S. Patent 3,932,538, 2,6-diaminophenol serves as a specific and efficient precursor for the industrial production of pyrogallol and its derivatives via acid-catalyzed hydrolysis [1]. This established synthetic route provides a petrochemical-based alternative to the traditional extraction from gallic acid, offering a scalable and cost-effective pathway for producing these valuable trihydroxybenzene compounds used in pharmaceuticals, agricultural chemicals, and dyestuffs. Procurement of 2,6-diaminophenol for this purpose is validated by a direct, patented industrial process.

Design of Binucleating Ligands for Coordination Chemistry and Catalysis

The symmetrical 2,6-diamino substitution pattern creates a rigid framework with two 'soft' nitrogen donor atoms flanking a central phenolic oxygen [1]. This unique geometry is ideal for constructing binucleating ligands that can simultaneously bind two metal centers, facilitating the study of cooperative effects in catalysis and mimicking the active sites of certain metalloenzymes. Unlike its unsymmetrical isomers, 2,6-diaminophenol provides a predictable and symmetrical binding pocket, which is a critical parameter for rational ligand design and achieving consistent catalytic performance.

Monomer for Specialty Polymers via Oxidative Coupling

As a 2,6-disubstituted phenol, 2,6-diaminophenol is a viable monomer for oxidative coupling polymerization reactions [1]. The presence of amino groups in both ortho-positions prevents the typical C-C coupling pathway observed with unhindered phenols, steering the reaction towards poly(phenylene ether)-type structures. This makes it a candidate for producing novel high-performance polymers with potentially enhanced thermal stability or specific electronic properties. Procuring the correct 2,6-isomer is essential, as other diaminophenol isomers will undergo different and often undesired polymerization mechanisms.

Technical Documentation Hub

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